molecular formula C13H11F B8551062 3-Fluoro-6-methylbiphenyl

3-Fluoro-6-methylbiphenyl

Cat. No. B8551062
M. Wt: 186.22 g/mol
InChI Key: VLLKQBOKWADQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605170B2

Procedure details

Potassium carbonate (659 mg, 4.27 mmol), phenylboronic acid (388 mg, 3.18 mmol), 2-bromo-4-fluorotoluene (0.20 mL, 1.59 mmol), and tetrakis(triphenylphosphine)palladium(0) (92 mg, 5mol %), in DME (3 mL) were sealed in a microwave vessel and heated at 80° C. for 1200s, then 120° C. for 1200s. Ethyl acetate (5 mL) was added and the reaction was filtered and concentrated in vacuo. The crude material was then purified by flash column chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 3-fluoro-6-methylbiphenyl (253 mg, 1.36 mmol, 86%).
Quantity
659 mg
Type
reactant
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
1200s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1200s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]1(B(O)O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:17]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:18]=1[CH3:24].C(OCC)(=O)C>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCCCCCC>[F:23][C:21]1[CH:22]=[C:17]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:18]([CH3:24])=[CH:19][CH:20]=1 |f:0.1.2,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
659 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
388 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
92 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
1200s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1200s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
120° C.
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
Elution with 10:90 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=CC1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mmol
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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